3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C19H15N5O2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrrolidine as a scaffold . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an isoquinoline-1-carbonyl group, a pyrazine-2-carbonitrile group, and an oxygen atom linking the pyrrolidine and pyrazine rings.Scientific Research Applications
Synthesis and Derivative Formation
Research has demonstrated the synthesis of various pyridine and isoquinoline derivatives, showcasing the versatility of these compounds in creating a wide range of heterocyclic structures. For instance, studies have explored the synthesis of new series of pyridine and fused pyridine derivatives, indicating the potential for creating diverse molecular architectures from similar starting materials (S. A. Al-Issa, 2012). Another aspect of research focuses on the reactions of these compounds to form novel structures with potential biological activities, such as the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles to synthesize trichloromethylated bridgehead N-heterocycles (I. Yavari, M. Sabbaghan, Zinatossadat Hossaini, 2006).
Reaction Mechanisms and Regioselectivity
Research into the reaction mechanisms and regioselectivity of these compounds under various conditions is also prominent. For example, studies have detailed the use of dilithio-tosylmethyl isocyanide in the synthesis of oxazoles and imidazoles, highlighting the reactivity of certain intermediates with carbonyl and carbon-nitrogen multiple bonds (S. P. J. M. V. Nispen, C. Mensink, A. Leusen, 1980). Another study on the microwave-promoted synthesis of N-heterocycles through tandem imination/annulation of γ- and δ-ketoalkynes presents an efficient method for constructing complex heterocyclic structures under specific conditions (Maria Alfonsi et al., 2009).
Potential Biological Activities
Some studies have ventured into the biological activity of synthesized compounds, exploring their potential as therapeutic agents. For instance, the synthesis and anticonvulsant activity of Pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and Pyrazolo[3,4-c]isoquinoline derivatives highlight the quest for new biologically active heterocyclic compounds (E. Paronikyan et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The compound’s primary targets are crucial for understanding its mechanism of action. In this case, we have an intriguing molecule with an isoquinoline moiety—a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinolines often exhibit diverse biological activities due to their unique structure.
Mode of Action
The interaction of our compound with its targets likely involves specific binding sites. The isoquinoline ring system, being electron-deficient, can participate in electrophilic reactions. This property influences how the compound interacts with its biological targets .
Properties
IUPAC Name |
3-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c20-11-16-18(23-9-8-21-16)26-14-6-10-24(12-14)19(25)17-15-4-2-1-3-13(15)5-7-22-17/h1-5,7-9,14H,6,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOSVJNFIZUMGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.